molecular formula C6H10O3 B1317526 (R)-2-(Tetrahydrofuran-3-YL)acetic acid CAS No. 146255-25-6

(R)-2-(Tetrahydrofuran-3-YL)acetic acid

Cat. No.: B1317526
CAS No.: 146255-25-6
M. Wt: 130.14 g/mol
InChI Key: JSWKBJIKVSXWDJ-RXMQYKEDSA-N
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Description

®-2-(Tetrahydrofuran-3-YL)acetic acid is an organic compound featuring a tetrahydrofuran ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Tetrahydrofuran-3-YL)acetic acid typically involves the use of starting materials such as tetrahydrofuran and acetic acid derivatives. One common method involves the reaction of tetrahydrofuran with a suitable acetic acid derivative under controlled conditions to yield the desired product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of ®-2-(Tetrahydrofuran-3-YL)acetic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and scalability. The use of advanced purification techniques such as distillation, crystallization, and chromatography ensures the production of high-purity ®-2-(Tetrahydrofuran-3-YL)acetic acid suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

®-2-(Tetrahydrofuran-3-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles, leading to the formation of esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like thionyl chloride, acyl chlorides, and amines are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Esters, amides

Scientific Research Applications

®-2-(Tetrahydrofuran-3-YL)acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of ®-2-(Tetrahydrofuran-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. Detailed studies on its binding affinity, molecular docking, and biochemical assays help elucidate its mechanism of action and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-Tetrahydrofuran-3-ylmethanol
  • ®-Tetrahydrofuran-3-yl 4-nitrobenzenesulfonate
  • Amino(tetrahydrofuran-3-yl)acetic acid

Uniqueness

®-2-(Tetrahydrofuran-3-YL)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(3R)-oxolan-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWKBJIKVSXWDJ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566147
Record name [(3R)-Oxolan-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146255-25-6
Record name [(3R)-Oxolan-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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